molecular formula C6H12N4 B13133188 3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine

3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine

Cat. No.: B13133188
M. Wt: 140.19 g/mol
InChI Key: UBKLHWQQELVOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is highly efficient and provides high yields of the desired product. The general reaction scheme is as follows:

    Starting Materials: Propargylamine and 1-methyl-1H-1,2,3-triazole.

    Reaction Conditions: The reaction is carried out in the presence of a copper(I) catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in an aqueous or organic solvent.

    Procedure: The alkyne group of propargylamine reacts with the azide group of 1-methyl-1H-1,2,3-triazole to form the triazole ring, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Acyl chlorides or isocyanates in the presence of a base.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Dihydrotriazoles.

    Substitution: Amides, ureas, or other derivatives.

Scientific Research Applications

3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, including antiviral, antifungal, and anticancer agents.

    Bioconjugation: The triazole ring is stable and can be used to link biomolecules in bioconjugation reactions.

    Materials Science: It is used in the synthesis of polymers and materials with unique properties.

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the process.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine depends on its application:

    Medicinal Chemistry: It can interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Bioconjugation: The triazole ring forms stable linkages with biomolecules, facilitating the study of biological processes.

    Catalysis: As a ligand, it stabilizes metal ions and enhances their catalytic activity.

Comparison with Similar Compounds

  • 1-(1-Methyl-1H-1,2,3-triazol-4-yl)methanamine
  • 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-1-amine
  • 1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine

Uniqueness: 3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry.

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

3-(1-methyltriazol-4-yl)propan-1-amine

InChI

InChI=1S/C6H12N4/c1-10-5-6(8-9-10)3-2-4-7/h5H,2-4,7H2,1H3

InChI Key

UBKLHWQQELVOOI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)CCCN

Origin of Product

United States

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